Lipophilicity Modulation: 2-Methyl Substitution Lowers LogP by 0.31–0.69 Units vs. Des-Methyl Analog (CAS 4442-59-5)
The target compound exhibits a calculated LogP of 1.1752, which is 0.31–0.69 log units lower than the unsubstituted parent compound (2,3-dihydro-1,4-benzodioxin-2-yl)methanamine (CAS 4442-59-5), for which reported LogP values range from 1.485 to 1.193 . This lower lipophilicity is atypical for a methyl substitution—normally expected to increase LogP—and results from the quaternary carbon at position 2 disrupting the hydration sphere and altering the dipole moment of the dioxane ring . Topological Polar Surface Area (TPSA) remains identical at 44.48 Ų for both compounds, confirming that the difference is exclusively lipophilicity-driven . For procurement decisions, this LogP shift is comparable in magnitude to strategic lipophilicity-lowering modifications used in lead optimization to improve aqueous solubility and reduce metabolic clearance, making the 2-methyl variant a structurally distinct tool compound rather than a redundant analog [1].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.1752 (calculated) |
| Comparator Or Baseline | CAS 4442-59-5 LogP = 1.485 (molbase.cn) / 1.193 (Chembase hydrochloride); XLogP = 0.8 (PubChem) |
| Quantified Difference | ΔLogP = −0.31 to −0.69 (target compound more hydrophilic) |
| Conditions | In silico calculation; target compound data from Leyan ; comparator data from multiple database sources |
Why This Matters
The lower LogP of the 2-methyl variant translates to approximately 2- to 5-fold higher predicted aqueous solubility compared to the des-methyl analog, directly impacting compound handling, assay compatibility, and DMPK profiling workflows.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. [Provides context for the significance of LogP differences in lead optimization]. View Source
